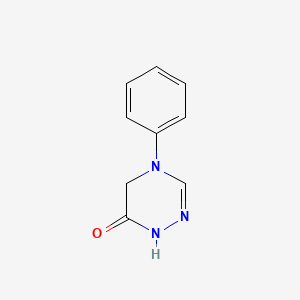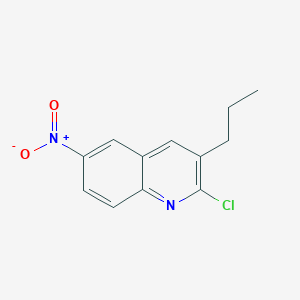
2-Chloro-6-nitro-3-propylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-nitro-3-propylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family.
准备方法
The synthesis of 2-Chloro-6-nitro-3-propylquinoline can be achieved through several methods. One common approach involves the nitration of 2-chloro-3-propylquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position .
Industrial production methods often involve the use of microwave irradiation, which offers advantages such as reduced reaction times and higher yields. This method is also more environmentally friendly compared to traditional heating methods .
化学反应分析
2-Chloro-6-nitro-3-propylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 2-chloro-6-amino-3-propylquinoline.
Substitution: The chloro group at the 2-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
科学研究应用
作用机制
The biological activity of 2-Chloro-6-nitro-3-propylquinoline is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. The compound’s antimalarial activity is thought to involve the inhibition of heme detoxification in the malaria parasite .
相似化合物的比较
2-Chloro-6-nitro-3-propylquinoline can be compared with other quinoline derivatives such as:
2-Chloroquinoline-3-carbaldehyde: This compound is used in the synthesis of various heterocyclic systems and exhibits different biological activities.
6-Nitroquinoline: Similar to this compound, this compound also shows antimicrobial properties but lacks the chloro and propyl substituents, which may affect its overall activity.
The unique combination of the chloro, nitro, and propyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
610320-23-5 |
|---|---|
分子式 |
C12H11ClN2O2 |
分子量 |
250.68 g/mol |
IUPAC 名称 |
2-chloro-6-nitro-3-propylquinoline |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-3-8-6-9-7-10(15(16)17)4-5-11(9)14-12(8)13/h4-7H,2-3H2,1H3 |
InChI 键 |
JJHFBNDOVWEOFB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


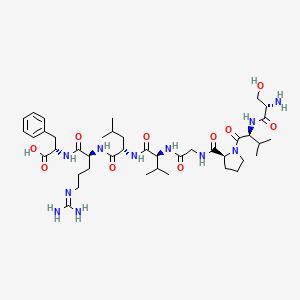

![2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione](/img/structure/B12575634.png)
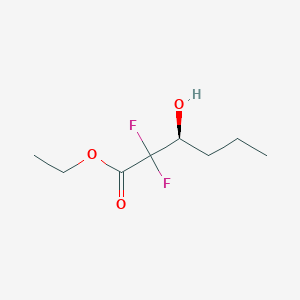
![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)
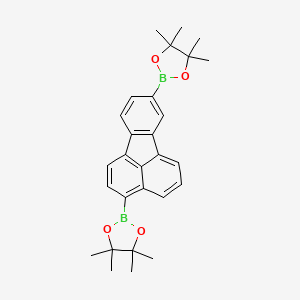

![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![1-[(5-Methylthiophen-2-yl)methyl]piperidine](/img/structure/B12575683.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
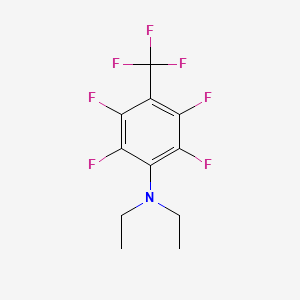
![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)
